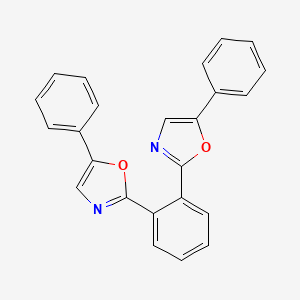
2,2'-(Phenylene)bis(5-phenyloxazole)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2'-(Phenylene)bis(5-phenyloxazole) is an organic compound characterized by its unique structure, consisting of two phenyloxazole rings connected by a phenylene group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,2'-(Phenylene)bis(5-phenyloxazole) typically involves the reaction of phenyloxazole with a phenylene derivative under specific conditions. One common method is the condensation reaction between phenyloxazole and a phenylene dihalide in the presence of a base. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of 2,2'-(Phenylene)bis(5-phenyloxazole) may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Industrial production also requires stringent quality control measures to ensure the consistency and safety of the compound.
Chemical Reactions Analysis
Types of Reactions: 2,2'-(Phenylene)bis(5-phenyloxazole) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). The reaction is typically performed under acidic or neutral conditions.
Reduction: Reduction reactions may involve the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄). These reactions are usually carried out in anhydrous solvents.
Substitution: Substitution reactions can be achieved using nucleophiles such as halides or alkyl groups. The reaction conditions vary depending on the specific nucleophile and the desired substitution pattern.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of 2,2'-(Phenylene)bis(5-phenyloxazole). These products can have different chemical and physical properties, making them suitable for various applications.
Scientific Research Applications
2,2'-(Phenylene)bis(5-phenyloxazole) has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2,2'-(Phenylene)bis(5-phenyloxazole) is employed as a fluorescent probe for imaging and studying biological processes. Its fluorescence properties make it useful for tracking cellular components and monitoring biochemical reactions.
Medicine: The compound has potential applications in drug development, particularly in the design of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for the development of novel pharmaceuticals.
Industry: In the industrial sector, 2,2'-(Phenylene)bis(5-phenyloxazole) is used in the manufacture of advanced materials, such as polymers and coatings. Its chemical stability and unique properties contribute to the development of high-performance materials.
Mechanism of Action
The mechanism by which 2,2'-(Phenylene)bis(5-phenyloxazole) exerts its effects depends on its specific application. For example, in fluorescent imaging, the compound's fluorescence is triggered by its interaction with specific biological targets, such as proteins or nucleic acids. The fluorescence emission provides valuable information about the location and behavior of these targets within biological systems.
Molecular Targets and Pathways Involved: The molecular targets of 2,2'-(Phenylene)bis(5-phenyloxazole) can vary depending on its application. In drug development, the compound may interact with specific enzymes or receptors, leading to therapeutic effects. The pathways involved in these interactions are typically studied using biochemical and pharmacological techniques.
Comparison with Similar Compounds
2,2'-(Phenylene)bis(5-phenyloxazole) is similar to other compounds with phenyloxazole and phenylene groups. Some of these similar compounds include:
2,2'-(1,4-Phenylene)bis(5-phenyloxazole): This compound has a similar structure but with a different phenylene linkage.
2,2'-(1,3-Phenylene)bis(5-phenyloxazole): This compound features a different phenylene linkage, resulting in distinct chemical properties.
2,2'-(2,6-Phenylene)bis(5-phenyloxazole): This compound has a different substitution pattern on the phenylene group, leading to unique reactivity and applications.
These compounds share similarities in their core structure but differ in their substitution patterns and linkage positions, which can influence their chemical behavior and applications.
Properties
CAS No. |
29863-19-2 |
|---|---|
Molecular Formula |
C24H16N2O2 |
Molecular Weight |
364.4 g/mol |
IUPAC Name |
5-phenyl-2-[2-(5-phenyl-1,3-oxazol-2-yl)phenyl]-1,3-oxazole |
InChI |
InChI=1S/C24H16N2O2/c1-3-9-17(10-4-1)21-15-25-23(27-21)19-13-7-8-14-20(19)24-26-16-22(28-24)18-11-5-2-6-12-18/h1-16H |
InChI Key |
GGBOVJMCGIHGCG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(O2)C3=CC=CC=C3C4=NC=C(O4)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


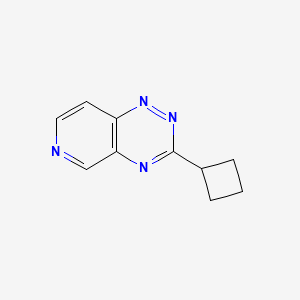
![alpha-Allylbenzo[B]thiophene-3-propionic acid](/img/structure/B15175966.png)
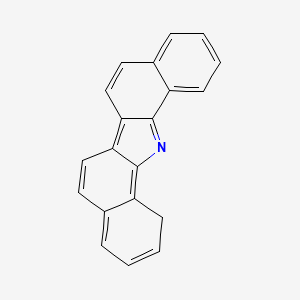
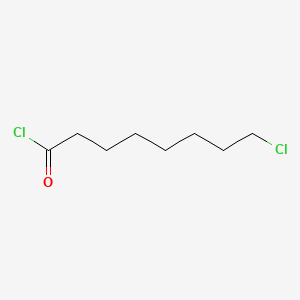
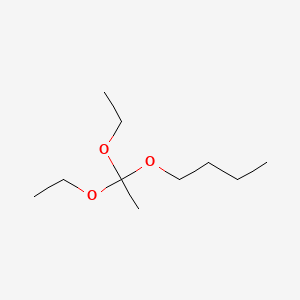
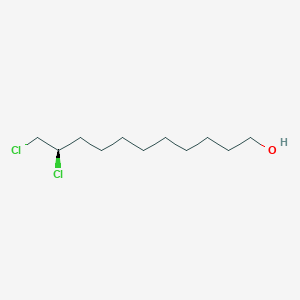

![1-[4-(2-Formylhydrazinyl)phenyl]-3-hexylurea](/img/structure/B15176006.png)
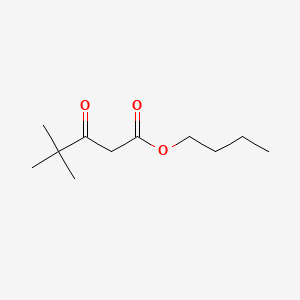
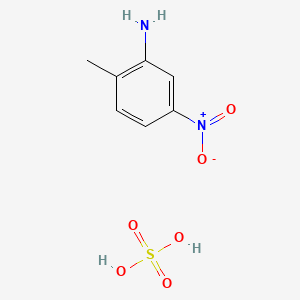
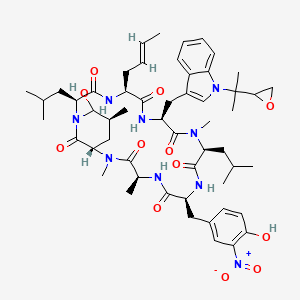
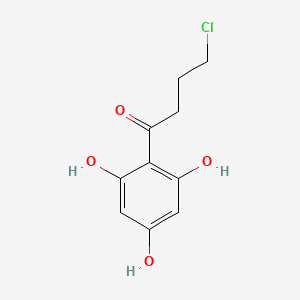
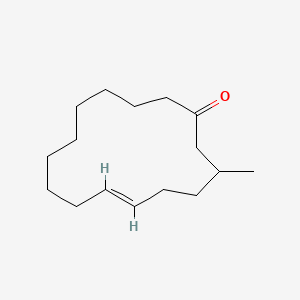
![3-[2-(Methylamino)ethyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176045.png)
